1-(Methylamino)-2-phenylpropan-2-ol

Formulation Science Non-aqueous Synthesis Material Handling

1-(Methylamino)-2-phenylpropan-2-ol (CAS 6309-19-9), also known as α-Methyl-α-[(methylamino)methyl]benzenemethanol, is the free-base form of methamphetamine. This compound exists as a liquid at room temperature, a key differentiator from its hydrochloride salt.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 6309-19-9
Cat. No. B1361573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylamino)-2-phenylpropan-2-ol
CAS6309-19-9
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CNC)(C1=CC=CC=C1)O
InChIInChI=1S/C10H15NO/c1-10(12,8-11-2)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3
InChIKeyNZHZQFHWJAOLGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylamino)-2-phenylpropan-2-ol (CAS 6309-19-9): Procurement Guide for the Methamphetamine Free Base Research Scaffold


1-(Methylamino)-2-phenylpropan-2-ol (CAS 6309-19-9), also known as α-Methyl-α-[(methylamino)methyl]benzenemethanol, is the free-base form of methamphetamine [1]. This compound exists as a liquid at room temperature, a key differentiator from its hydrochloride salt [2]. It is classified as a Schedule II controlled substance and is strictly available for licensed research and forensic applications .

Why Methamphetamine Hydrochloride or Ephedrine Cannot Substitute for 1-(Methylamino)-2-phenylpropan-2-ol in Research Workflows


Direct substitution of 1-(Methylamino)-2-phenylpropan-2-ol with its hydrochloride salt or structural isomers like ephedrine introduces critical deviations in physical state, reactivity, and regulatory compliance. The free base is a liquid at room temperature [1], whereas the hydrochloride salt is a crystalline solid, affecting formulation and solubility in non-aqueous systems. Chemically, the compound is a tertiary alcohol, making it resistant to oxidation, unlike the secondary alcohol in ephedrine and pseudoephedrine [2]. Furthermore, its classification as a Schedule II substance necessitates specific licensing that may not be required for less controlled analogs, making uninformed substitution both scientifically and legally non-viable .

Head-to-Head Quantitative Differentiation of 1-(Methylamino)-2-phenylpropan-2-ol from Closest Analogs


Physical State and Handling: Liquid Free Base vs. Crystalline Hydrochloride Salt

The target compound is a free-flowing liquid at standard storage (4°C) and ambient temperatures, a critical divergence from methamphetamine hydrochloride, which is a crystalline solid . This property is essential for applications requiring direct use in non-polar reaction media without the need for basification or phase-transfer steps. The boiling point is quantitatively established at 259.5 °C at 760 mmHg, with a density of 1.017 g/cm³ [1].

Formulation Science Non-aqueous Synthesis Material Handling

Oxidative Stability: Tertiary Alcohol vs. Secondary Alcohol in Ephedrine Isomers

1-(Methylamino)-2-phenylpropan-2-ol features a tertiary alcohol at the 2-position, rendering the hydroxyl group non-oxidizable to a ketone. In contrast, ephedrine and pseudoephedrine are secondary alcohols that can be oxidized to the corresponding ketone (methcathinone) under standard conditions. While specific quantitative stability assays were not located in primary sources, this structural class difference is a well-established principle in organic chemistry that dictates divergent reaction compatibility and shelf-life under oxidative conditions.

Chemical Stability Synthetic Chemistry Oxidation Resistance

Regulatory Classification: Schedule II Controlled Substance Status

The compound is explicitly identified as methamphetamine free base and is classified as a Schedule II controlled substance in the United States, directly impacting procurement licensing and security protocols . This contrasts with over-the-counter analogs like pseudoephedrine, which, while regulated, are not in the same stringent category. Vendors strictly limit sales to licensed research purposes, as indicated by Biosynth's warning that the compound is controlled in at least one jurisdiction .

Compliance Forensic Chemistry Licensed Research

Purity Benchmark: Quantified Minimum Specification of 95%

Commercially available 1-(methylamino)-2-phenylpropan-2-ol is supplied with a minimum purity specification of 95%, as confirmed by vendor Certificates of Analysis . This quantified baseline is crucial for reproducibility in analytical method development or as a starting material for synthesis. While this purity level is common for research-grade building blocks, the specification explicitly defines the impurity profile that users must accept, which may differ from the higher purity available for non-controlled, more common amino alcohols.

Quality Control Analytical Chemistry Reference Standard

High-Value Application Scenarios for 1-(Methylamino)-2-phenylpropan-2-ol Based on Differentiated Evidence


Synthesis in Non-Aqueous Media Requiring a Pre-formed Free Base

For reactions that are moisture-sensitive or require anhydrous, non-polar conditions (e.g., Grignard additions or amide couplings using free amine nucleophiles), the liquid free base form of 1-(Methylamino)-2-phenylpropan-2-ol can be used directly without a salt-breaking pre-treatment . Using methamphetamine hydrochloride would require a basification and extraction step, introducing moisture and potential side reactions. The liquid state also facilitates handling via syringe for precise stoichiometric control in small-scale research syntheses.

Forensic Analytical Method Development and Reference Standard Preparation

Forensic laboratories developing GC-MS or LC-MS/MS methods for methamphetamine detection require the pure free base to prepare calibration standards that mimic the actual analyte form encountered in seized samples. The compound's controlled status and 95% minimum purity specification make it a fit-for-purpose reference material for method validation, where the exact identity (free base vs. salt) is critical for accurate retention time and mass spectral library matching.

Pharmacological Studies Investigating Free Base vs. Salt Bioavailability

In preclinical research, the free base form is essential for studying passive membrane diffusion and blood-brain barrier penetration independent of salt dissociation kinetics. The tertiary alcohol structure confers metabolic stability advantages over ephedrine's secondary alcohol , making this compound a selective probe for pathways where alcohol oxidation is a confounding variable.

Chemical Derivatization Targeting the Tertiary Alcohol Moiety

The unique tertiary alcohol group allows for derivatization reactions (e.g., silylation, acylation) that are not possible or proceed with different kinetics on secondary alcohols like ephedrine. Researchers procuring this scaffold can specifically explore the steric and electronic effects of a tertiary alcohol in structure-activity relationship (SAR) studies, where the non-oxidizable nature of the alcohol ensures the derivatization is the sole transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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